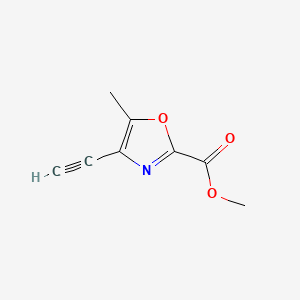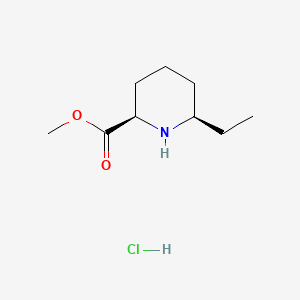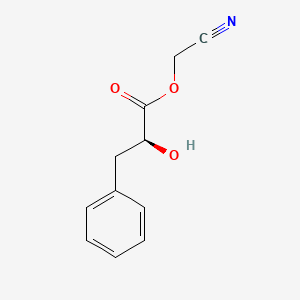
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate (MEMOC) is an organic compound with a wide range of applications in the scientific field. It is a colorless, odorless and hygroscopic solid that is soluble in many organic solvents. MEMOC has been studied extensively due to its potential applications in the synthesis of various compounds and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in the scientific field. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes. methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions.
Mécanisme D'action
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate acts as a catalyst in the formation of a complex between two molecules. This complex is formed when the methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate molecule binds to the two molecules, forming a covalent bond between them. This bond is then broken, allowing the two molecules to interact with each other.
Biochemical and Physiological Effects
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been studied extensively for its potential applications in the study of biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has been found to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is a useful tool for laboratory experiments due to its ability to form covalent bonds between two molecules. This allows for the study of biochemical and physiological processes without the need for additional reagents. However, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is limited by its low solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate is not stable in the presence of light, which can limit its use in certain experiments.
Orientations Futures
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate has a wide range of potential applications in the scientific field. In the future, it is likely that methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate will be used to study the structure and function of proteins, as well as to develop new pharmaceuticals and agrochemicals. In addition, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to study the effects of environmental factors on biochemical and physiological processes. Finally, methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate may be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
Methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate can be synthesized through a variety of methods, including the ethynylation of methyl oxazolines, the reaction of methyl oxazoline with ethynylmagnesium bromide, and the reaction of methyl oxazoline with ethynylmagnesium chloride. The ethynylation of methyl oxazolines is the most commonly used method, as it is simple and efficient. This method involves the reaction of a methyl oxazoline with an alkyne in the presence of a base, such as sodium hydroxide, to form methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate.
Propriétés
IUPAC Name |
methyl 4-ethynyl-5-methyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-6-5(2)12-7(9-6)8(10)11-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKORSJNSMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)



![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


